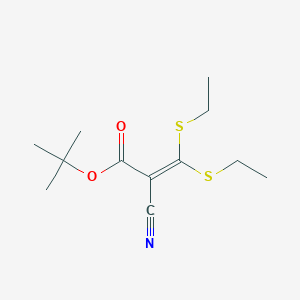
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is an organic compound with the molecular formula C12H19NO2S2. It is characterized by the presence of a tert-butyl group, a cyano group, and two ethylsulfanyl groups attached to a prop-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate typically involves the reaction of tert-butyl acrylate with ethylsulfanyl compounds in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl groups can participate in nucleophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, resulting in specific biological or chemical effects .
Comparison with Similar Compounds
- Tert-butyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
- Tert-butyl 2-cyano-3,3-bis(phenylsulfanyl)prop-2-enoate
- Tert-butyl 2-cyano-3,3-bis(butylsulfanyl)prop-2-enoate
Comparison: Tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate is unique due to the presence of ethylsulfanyl groups, which impart specific chemical reactivity and properties. Compared to its analogs with different sulfanyl groups, it may exhibit different reactivity patterns and applications. For instance, the ethylsulfanyl groups may provide a balance between steric hindrance and electronic effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tert-butyl 2-cyano-3,3-bis(ethylsulfanyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-6-16-11(17-7-2)9(8-13)10(14)15-12(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIPZTXCYCMJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=C(C#N)C(=O)OC(C)(C)C)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(6-Amino-5-nitropyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2863863.png)
![3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2863865.png)
![1,3,6-trimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863866.png)
![N-(2,4-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2863867.png)
![2-Chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)acetamide](/img/structure/B2863870.png)
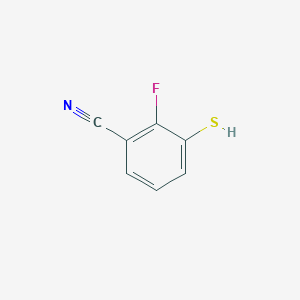
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B2863874.png)
![N-(3,4-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2863875.png)
![ethyl 2-cyano-2-[(1Z)-1,2,3,4-tetrahydroisoquinolin-1-ylidene]acetate](/img/structure/B2863876.png)
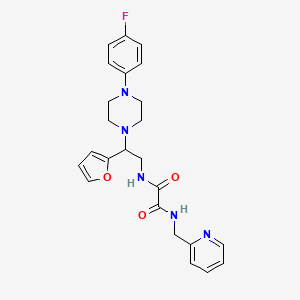
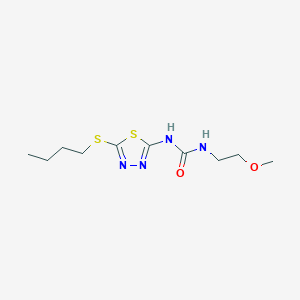
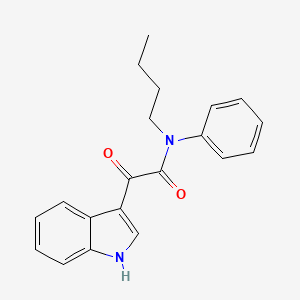
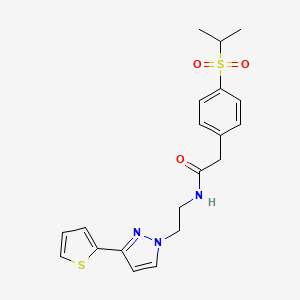
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2863886.png)
